molecular formula C15H14ClN3O3S B2869710 5-chloro-2-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide CAS No. 727420-57-7

5-chloro-2-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide

Cat. No.: B2869710
CAS No.: 727420-57-7
M. Wt: 351.81
InChI Key: UHNUGTSNRFMZMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and early-stage drug discovery, particularly in the field of oncology. This molecule features a benzenesulfonamide group linked to a 1H-indazole core, a privileged scaffold known for its diverse pharmacological properties . Research into structurally similar N-(6-indazolyl)benzenesulfonamide derivatives has demonstrated promising anticancer activity, establishing this class of compounds as a valuable template for developing novel therapeutic agents . The proposed mechanism of action for such compounds involves targeted molecular interactions with key proteins; insights from molecular docking and dynamics simulations of related molecules suggest that stable ligand-protein complexes can be formed through intricate networks of hydrogen bonds, electrostatic forces, and hydrophobic contacts . The indazole ring and benzenesulfonamide group together provide a rigid framework that can be optimized for potency and selectivity . This compound is intended for use in non-clinical laboratory research only. It is strictly for professional use in settings such as in vitro biological screening, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

5-chloro-2-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O3S/c1-2-22-14-6-4-11(16)7-15(14)23(20,21)19-12-5-3-10-9-17-18-13(10)8-12/h3-9,19H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNUGTSNRFMZMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of 5-chloro-2-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The activity of benzenesulfonamide derivatives is highly dependent on substituent patterns and core modifications. Key comparisons include:

Table 1: Structural and Functional Comparison of Benzenesulfonamide Derivatives

Compound Substituents on Benzene Core Structure Biological Target Key Activity Findings Reference
Target compound 5-Cl, 2-OEt 1H-Indazol-6-yl N/A* Structural analog data inferred
Compound 19 (Z-4-(3-(3,4-diOMePh)-propenylamino)-N-(1H-indazol-6-yl)-benzenesulfonamide) 3-(3,4-Dimethoxyphenyl)-propenylamino 1H-Indazol-6-yl VEGFR-2 Higher inhibition than dasatinib
Compounds 6–7 (N-(5-chloro-6-(quinolin-3-yloxy)pyridin-3-yl)benzenesulfonamide) Quinolin-3-yloxy-pyridyl Pyridin-3-yl PPARγ Moderate to high docking affinity (Gold Scores: 78.09–87.26)
Compound 20 (N-(1H-indazol-6-yl)-styrylquinoline-benzenesulfonamide) Styrylquinoline substituent 1H-Indazol-6-yl HIV integrase Moderate inhibitory activity
Docking and Binding Affinities

Table 2: Docking Parameters of Select Analogs

Compound Gold Score (GS) Hydrogen Bond Score Affinity Classification Reference
Compound 6 78.09 6.11 Moderate
Compound 7 87.26 7.42 High
Compound 19 N/A N/A VEGFR-2 inhibition > dasatinib
  • The target compound’s indazole moiety is critical for binding, as seen in Compound 19, where it facilitates hydrogen bonding with VEGFR-2’s active site . Pyridyl or quinoline cores (e.g., Compounds 6–7) exhibit lower GS values, indicating indazole’s superiority in PPARγ interactions .

Biological Activity

5-chloro-2-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide (CAS No. 727420-57-7) is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a sulfonamide group linked to an indazole moiety, which is known for its broad spectrum of biological activities. The structural formula is represented as follows:

C19H17ClN6O2S\text{C}_{19}\text{H}_{17}\text{ClN}_6\text{O}_2\text{S}

This unique combination of functional groups enhances its solubility and reactivity, making it a valuable candidate for medicinal applications.

1. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. Indazole-containing compounds have shown promising results in inhibiting the growth of various cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values in the nanomolar range against cancer cell lines such as H1975 (EGFR mutant-driven non-small cell lung cancer) and other solid tumors .

Table 1: Anticancer Activity Comparison

CompoundCell LineIC50 (nM)
This compoundH1975TBD
3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamideSNU1677.4
N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamideKG125.3

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Sulfonamides are known for their antibacterial effects, and studies suggest that derivatives similar to this compound exhibit activity against various bacterial strains .

Table 2: Antimicrobial Activity Findings

Study ReferenceBacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
E. coliTBD
S. aureusTBD

3. Anti-inflammatory Effects

Indazole derivatives have been noted for their anti-inflammatory properties, which may be attributed to their ability to inhibit specific enzymes involved in inflammatory pathways . These effects are particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

The precise molecular mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may act as a selective inhibitor of phosphoinositide 3-kinase (PI3K), a critical pathway involved in cell proliferation and survival .

Case Studies

Several case studies have documented the efficacy of similar indazole-based compounds in clinical settings:

  • Case Study on Lung Cancer : A study involving indazole derivatives showed significant tumor reduction in patients with EGFR-mutant lung cancer after treatment with compounds exhibiting similar structures to this compound .
  • In Vitro Studies : Laboratory tests indicated that compounds with the indazole scaffold could inhibit cell growth in various cancer types, including colorectal and breast cancers, with IC50 values supporting their potential as therapeutic agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.